(5-Bromo-2-(difluoromethoxy)phenyl)methanol
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Overview
Description
(5-Bromo-2-(difluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H7BrF2O2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(difluoromethoxy)phenyl)methanol typically involves the bromination of a difluoromethoxy-substituted phenylmethanol. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(difluoromethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-(difluoromethoxy)phenyl)aldehyde or (5-Bromo-2-(difluoromethoxy)phenyl)carboxylic acid.
Reduction: Formation of (2-(difluoromethoxy)phenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.
Scientific Research Applications
(5-Bromo-2-(difluoromethoxy)phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-(trifluoromethyl)phenyl)methanol
- (2-Bromo-5-nitro-phenyl)methanol
- (5-Bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride
Uniqueness
(5-Bromo-2-(difluoromethoxy)phenyl)methanol is unique due to the presence of both bromine and difluoromethoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research applications .
Properties
CAS No. |
773868-62-5 |
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Molecular Formula |
C8H7BrF2O2 |
Molecular Weight |
253.04 g/mol |
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 |
InChI Key |
VFZRZSHYLSXVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)OC(F)F |
Origin of Product |
United States |
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